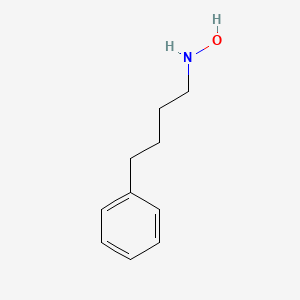
Benzenebutanamine, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylbutyl)hydroxylamine: is an organic compound with the molecular formula C10H15NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NH-OH) attached to a phenylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing N-(4-phenylbutyl)hydroxylamine involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.
Amine Nucleophiles: Another method involves the reaction of amine nucleophiles with electrophiles such as benzoyl peroxide.
Industrial Production Methods: Industrial production of N-(4-phenylbutyl)hydroxylamine typically involves large-scale reduction processes using catalytic systems. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-phenylbutyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitrones.
Reduction: The compound can be reduced to form amines.
Substitution: N-(4-phenylbutyl)hydroxylamine can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nitroso compounds, nitrones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-(4-phenylbutyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, N-(4-phenylbutyl)hydroxylamine is studied for its potential as a radical scavenger and its ability to inhibit certain enzymes. It has shown promise in the development of new antimicrobial agents .
Industry: The compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile building block in industrial chemistry .
Mécanisme D'action
N-(4-phenylbutyl)hydroxylamine exerts its effects primarily through its ability to donate or accept electrons, making it a potent radical scavenger. It interacts with molecular targets such as ribonucleotide reductase, inhibiting its activity and thereby affecting DNA synthesis in microorganisms . The compound’s hydroxylamine group is crucial for its reactivity, allowing it to participate in various redox reactions .
Comparaison Avec Des Composés Similaires
Phenylhydroxylamine: Similar in structure but lacks the butyl chain.
N-phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness: N-(4-phenylbutyl)hydroxylamine is unique due to its extended butyl chain, which imparts different physical and chemical properties compared to simpler hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-(4-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
XUTPBEFGJJKJNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



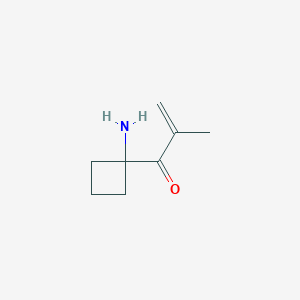
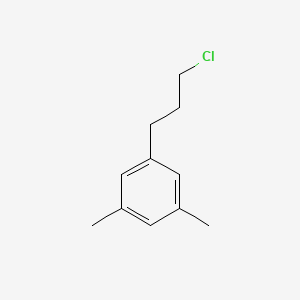
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
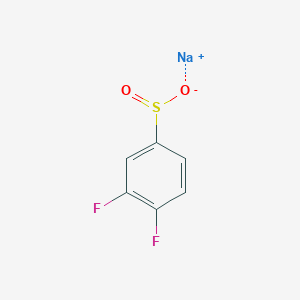
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
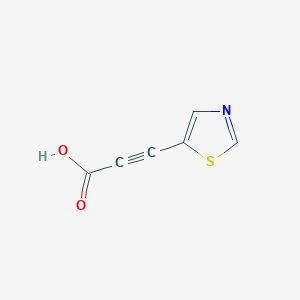




![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)
